molecular formula C9H17Cl2N2O3P B12787904 2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one CAS No. 60217-82-5

2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one

Cat. No.: B12787904
CAS No.: 60217-82-5
M. Wt: 303.12 g/mol
InChI Key: GXRPZBNBEKYNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one is a synthetic compound known for its significant applications in medicinal chemistry, particularly as an antineoplastic agent. This compound is a member of the nitrogen mustard class of alkylating agents, which are known for their ability to interfere with DNA replication and transcription, making them effective in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor. One common method involves the reaction of bis(2-chloroethyl)amine hydrochloride with a phosphoramide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or benzene, with the temperature maintained below 0°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the safety and efficiency of the reaction. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one is unique due to its specific structure, which allows for the formation of stable aziridinium ions that effectively alkylate DNA. This property makes it particularly effective as an antineoplastic agent .

Properties

CAS No.

60217-82-5

Molecular Formula

C9H17Cl2N2O3P

Molecular Weight

303.12 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C9H17Cl2N2O3P/c1-9(2)7-16-17(15,12-8(9)14)13(5-3-10)6-4-11/h3-7H2,1-2H3,(H,12,14,15)

InChI Key

GXRPZBNBEKYNCM-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(NC1=O)N(CCCl)CCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.